2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole
Description
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with hydrazine and methoxy groups at positions 2, 5, and 6, respectively. The benzothiazole scaffold is renowned for its pharmacological and material science applications due to its electron-rich aromatic system and ability to engage in hydrogen bonding via substituents like hydrazine .
Properties
IUPAC Name |
(5,6-dimethoxy-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAWLKKWAHXULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole typically involves the reaction of 5,6-dimethoxy-2-mercaptobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-hydrazino-5,6-dimethoxy-1,3-benzothiazole can be contextualized against related benzothiazole derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and applications:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
Substituent Effects on Reactivity and Applications: The hydrazine group in 2-hydrazino derivatives enables reactivity in condensation reactions, contrasting with halogenated analogues (e.g., chloro, bromo), which serve as synthetic intermediates for nucleophilic substitutions .
Pharmacological Potential: The 2-amino-5,6-dimethoxy analogue demonstrates anti-breast cancer activity when hybridized with phthalimide, suggesting that the hydrazino variant could be explored for similar therapeutic roles with modified pharmacokinetics . 2-Hydrazino-6-methoxy-1,3-benzothiazole exhibits antimicrobial properties, implying that methoxy-hydrazino benzothiazoles may broadly target microbial pathways .
Commercial and Safety Considerations :
- Halogenated derivatives like 2-chloro-5,6-dimethoxy-1,3-benzothiazole are commercially available at high costs (~€1,299/g), reflecting their utility as building blocks in organic synthesis . Safety data for this compound highlight standard handling precautions for halogenated aromatics, including skin/eye irritation risks .
Biological Activity
2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2S, with a molecular weight of approximately 240.3 g/mol. Its structure features a benzothiazole ring with two methoxy groups and a hydrazine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. In the context of this compound:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. For instance, studies have reported that similar benzothiazole derivatives possess minimum inhibitory concentrations (MIC) in the range of 16-32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrates antifungal activity against strains such as Candida albicans. It has been documented that modifications in the benzothiazole structure can enhance antifungal potency .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and inhibition of DNA synthesis. Studies highlight that similar benzothiazole derivatives can intercalate DNA and disrupt cellular processes .
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines. For example, compounds related to benzothiazole have shown IC50 values ranging from 4.01 mM to lower concentrations against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents : The presence of methoxy groups at positions 5 and 6 on the benzothiazole ring enhances both antimicrobial and anticancer activities. Variations in these substituents can lead to changes in potency and selectivity against different cell lines .
- Hydrazine Moiety : The hydrazine part of the molecule contributes to its ability to form complexes with metal ions, which may enhance its antimalarial properties as well .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxic effects against multiple cancer cell lines with minimal toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
- Antimalarial Potential : Related hydrazone compounds have shown promising results against malaria parasites both in vitro and in vivo. These compounds were effective in chelating iron necessary for parasite survival .
Q & A
Q. What are the key synthetic routes and characterization methods for 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole?
Answer: The synthesis typically involves two stages:
- Step 1: Preparation of the 5,6-dimethoxy-1,3-benzothiazole core. Starting from 3,4-dimethoxyaniline, cyclization with thiourea or sulfur sources under acidic conditions forms the benzothiazole scaffold. For example, yields of 74% were reported using GC/MS and H NMR (300 MHz, CDCl) to confirm structure (δ 3.72 ppm for OCH, aromatic protons at δ 6.98–7.28 ppm) .
- Step 2: Hydrazine functionalization. Reacting the benzothiazole core with hydrazine hydrate introduces the hydrazino group. Purification via recrystallization (e.g., methanol-water systems) ensures purity, monitored by melting point (e.g., 227–229°C for analogous compounds) .
Characterization: - Spectroscopy: H/C NMR for verifying substituent positions and hydrazine linkage.
- Mass Spectrometry: GC/MS (e.g., m/z 210 [M] for benzothiazole intermediates) .
- Elemental Analysis: Confirms stoichiometry (e.g., C, H, N, S percentages) .
Q. What solvent systems are optimal for crystallization and purity assessment?
Answer:
- Methanol-water mixtures (1:1 v/v) are effective for cocrystallization, as demonstrated in hydrogen-bonded adducts of benzothiazole derivatives. This system promotes intermolecular interactions (e.g., O–H···N and N–H···O bonds), critical for forming stable crystals .
- Ethanol or chloroform may be used for recrystallization of intermediates, with purity assessed via sharp melting points and consistent NMR spectra .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Screening: Use sodium acetate as a base in hydrazone formation reactions to enhance nucleophilic substitution efficiency .
- Temperature Control: Maintain 60–80°C during hydrazine addition to balance reaction rate and byproduct formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while methanol-water mixtures aid in selective crystallization .
- Monitoring Tools: TLC or HPLC (e.g., C18 columns, UV detection at 254 nm) tracks reaction progress and identifies impurities .
Q. How should researchers address contradictions in spectral data across studies?
Answer:
- Cross-Validation: Compare NMR chemical shifts with structurally similar compounds. For example, discrepancies in aromatic proton signals may arise from solvent effects (CDCl vs. DMSO-d) or tautomerism in hydrazine derivatives .
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, high-resolution MS (HRMS) confirms molecular formulas .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, as shown in benzothiazole-octanedioic acid cocrystals .
Q. What strategies enhance bioactivity in derivatives of this compound?
Answer:
- Functional Group Modifications:
- Introduce electron-withdrawing groups (e.g., halogens) to the benzothiazole ring to improve binding to biological targets .
- Incorporate triazole or thiazole moieties via click chemistry or cyclization reactions to enhance pharmacokinetic properties .
- Molecular Docking: Use computational tools to predict interactions with enzymes (e.g., tyrosine kinases). For example, docking studies of benzothiazole-triazole hybrids revealed key binding poses in active sites .
- Hydrogen-Bonding Optimization: Design derivatives with flexible aliphatic chains (e.g., octanedioic acid) to strengthen 3D network formation, improving solubility and target engagement .
Q. How can researchers validate the stability of this compound under varying pH conditions?
Answer:
- Stability Assays: Conduct kinetic studies in buffers (pH 2–12) at 25–37°C, monitoring degradation via HPLC .
- Spectroscopic Monitoring: Track UV-Vis absorbance shifts (e.g., λ~280 nm for benzothiazoles) to detect hydrolysis or oxidation .
- Thermal Analysis: Use DSC/TGA to assess decomposition temperatures and identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
